molecular formula C22H21N3O4 B4164724 4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide

4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4164724
M. Wt: 391.4 g/mol
InChI Key: KCUKECHAHVLNGW-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24(15-16-7-4-3-5-8-16)20-12-11-17(13-21(20)25(27)28)22(26)23-18-9-6-10-19(14-18)29-2/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUKECHAHVLNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of a benzamide derivative followed by the introduction of the benzyl(methyl)amino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl(methyl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzyl(methyl)amino moiety.

Scientific Research Applications

4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide: shares structural similarities with other benzamide derivatives and nitro compounds.

    N-(3-methoxyphenyl)-3-nitrobenzamide: Lacks the benzyl(methyl)amino group.

    4-[benzyl(methyl)amino]-3-nitrobenzamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the benzyl(methyl)amino group and the methoxyphenyl group in this compound makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 2
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4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide

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